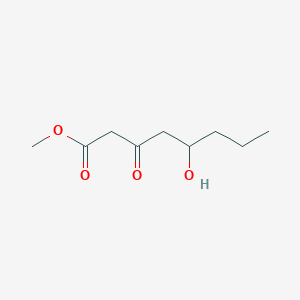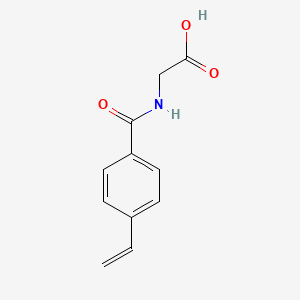
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is an organic compound with the molecular formula C11H22OSi. It is characterized by the presence of a trimethylsiloxy group attached to a cyclohexenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The cyclohexenyl ring provides a rigid framework that influences the compound’s overall behavior in reactions.
類似化合物との比較
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is structurally similar but lacks the ethane linkage.
2-(Trimethylsiloxy)-1,3-cyclohexadiene: Another related compound with a different arrangement of double bonds in the cyclohexenyl ring.
Uniqueness
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is unique due to its specific combination of the trimethylsiloxy group and the cyclohexenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications.
特性
CAS番号 |
84569-41-5 |
|---|---|
分子式 |
C11H22OSi |
分子量 |
198.38 g/mol |
IUPAC名 |
2-(cyclohexen-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
InChIキー |
TVIQRPRFGCXLQH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCC1=CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)





![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
